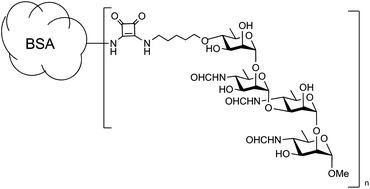Synthetic glycoconjugates characterize the fine specificity of Brucella A and M monoclonal antibodies†
Organic & Biomolecular Chemistry Pub Date: 2017-03-09 DOI: 10.1039/C7OB00445A
Abstract
The dominant cell wall antigen of Brucella bacteria is the O-polysaccharide component of the smooth lipopolysaccharide. Infection by various Brucella biovars causes abortions and infertility in a wide range of domestic and wild animals and debilitating disease in humans. Diagnosis relies on the detection of antibodies to the A and M antigens expressed in the O-polysaccharide. This molecule is a homopolymer of the rare monosaccharide, 4-formamido-4,6-dideoxy-D-mannopyranose (Rha4NFo). The A epitope is created by a uniform α1,2 linked internal polymeric sequence capped by a distinct tetrasaccharide sequence defining the M antigen. Unique oligosaccharides only available by chemical synthesis and conjugated via reducing and non-reducing residues to bovine serum albumin have revealed the structural basis of the fine specificity that allows the discrimination of these closely related A and M epitopes. All three M specific monoclonal antibodies (mAbs) are inferred to possess groove type binding sites open at each end, and recognize an α1,3 linked Rha4NFo disaccharide as a part of a trisaccharide epitope, which in two mAbs includes the terminal Rha4NFo residue. The binding site of one of these antibodies is sufficiently large to engage up to six Rha4NFo residues and involves weak recognition of α1,2 linked Rha4NFo residues. The third mAb binds an internal trisaccharide epitope of the M tetrasaccharide. Two A specific mAbs also possess groove type binding sites that accommodate six and four α1,2 linked Rha4NFo residues.


Recommended Literature
- [1] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [2] Electrospun fibers for oil–water separation
- [3] Contents list
- [4] Morphogenesis of cement hydrate†
- [5] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [6] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [7] Effect of high pressure on relaxation dynamics and crystallization kinetics of chiral liquid crystal in its smectic phase†
- [8] Index of contributors
- [9] Exploiting the maize genome
- [10] Inside back cover

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 141807-57-0
-
CAS no.: 10432-84-5
-
CAS no.: 10094-41-4
-
CAS no.: 117902-15-5









